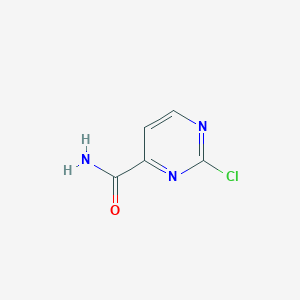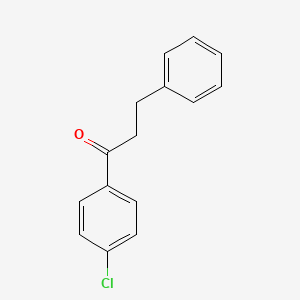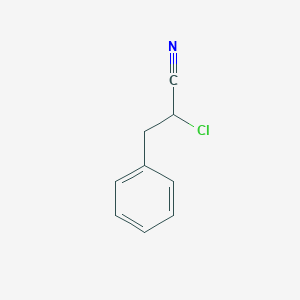
2-クロロ-3-フェニルプロピオニトリル
概要
説明
2-Chloro-3-phenyl-propionitrile is a chemical compound with the molecular formula C9H8ClN . It is used in various applications, including pharmaceutical and polymer synthesis .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-phenyl-propionitrile consists of a phenyl group (a ring of 6 carbon atoms) attached to a 3-carbon chain. The terminal carbon of this chain is bonded to a chlorine atom and a cyano group (C≡N), forming the propionitrile part of the molecule . More detailed structural analysis would require advanced techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
2-Chloro-3-phenyl-propionitrile has a molecular weight of 165.62 g/mol . It has a complexity of 152 and a topological polar surface area of 23.8 Ų . The compound is covalently bonded and is canonicalized .科学的研究の応用
プロテオミクス研究
“2-クロロ-3-フェニルプロピオニトリル”はプロテオミクス研究で使用されます . プロテオミクスは、タンパク質、特にその構造と機能を大規模に研究する分野です。この化合物は、タンパク質の構造、相互作用、および修飾の分析に使用される可能性があります。
金属有機ニトリル錯体の合成
この化合物は、金属有機ニトリル錯体の合成に使用されます . これらの錯体は、無機材料や触媒における有益な用途により、有機金属化学で人気があります .
シクロプロパン化反応の触媒作用
“2-クロロ-3-フェニルプロピオニトリル”は、シクロプロパン化反応の触媒作用に使用されます . シクロプロパンは、多くの天然物の重要なサブユニットであり、シクロプロパンユニットを持つ合成化合物の多くは、生物学的活性を持ちます .
病原性細菌に対する生物活性
“2-クロロ-3-フェニルプロピオニトリル”を使用して合成された金属錯体は、多くの病原性細菌に対する生物活性についてスクリーニングされています . ほとんどの錯体は、グラム陽性菌に対して中程度の活性、グラム陰性菌に対しては低い活性を示しています .
近赤外吸収アニオン性ヘプタメチンシアニン色素の合成
“2-クロロ-3-フェニルプロピオニトリル”は、近赤外吸収アニオン性ヘプタメチンシアニン色素の合成に使用される可能性があります . これらの色素は、医療診断、治療法、光線力学療法など、さまざまな分野で応用されています .
その他の錯体の合成
“2-クロロ-3-フェニルプロピオニトリル”のニトリル配位子は、より強く配位する配位子で容易に置換することができ、錯体を他の錯体の合成のための適切な出発物質にします .
Safety and Hazards
Direct contact with 2-Chloro-3-phenyl-propionitrile can be harmful. It is toxic if inhaled and fatal if swallowed or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
作用機序
Target of Action
It is known that nitriles, the class of organic compounds to which 2-chloro-3-phenyl-propionitrile belongs, often interact with various enzymes and receptors in the body .
Mode of Action
Nitriles typically undergo reactions at the carbon-nitrogen triple bond, which can lead to a variety of transformations depending on the specific conditions and reactants present .
Biochemical Pathways
Nitriles are known to participate in a variety of biochemical reactions, including nucleophilic substitutions and additions .
Pharmacokinetics
It is known that the compound has a molecular weight of 165619, which may influence its bioavailability .
Result of Action
The compound’s reactivity suggests that it could potentially participate in a variety of chemical transformations, leading to diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-phenyl-propionitrile. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and the specific reactions it undergoes .
特性
IUPAC Name |
2-chloro-3-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPBNBYEVVGQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292173 | |
| Record name | 2-chloro-3-phenyl-propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17849-62-6 | |
| Record name | NSC80631 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-phenyl-propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Q & A
Q1: What is the significance of adventitious root induction in plant science, and how does 2-chloro-3-phenyl-propionitrile play a role?
A: Adventitious root induction is crucial in plant propagation, particularly for woody species like apple trees. It allows for the development of roots from non-root tissues (e.g., stems, leaves), facilitating the production of clones with desirable traits. [] The research paper you provided investigates the efficacy of 2-chloro-3-phenyl-propionitrile and its substituted derivatives in stimulating adventitious root formation in apple rootstocks grown in vitro. [] While the exact mechanism is not fully elucidated in this paper, this research suggests that 2-chloro-3-phenyl-propionitrile and its derivatives may hold potential as rooting agents in plant tissue culture. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

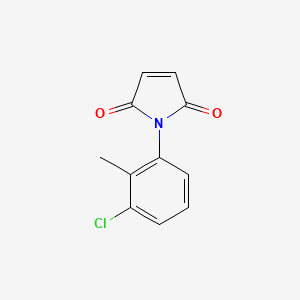
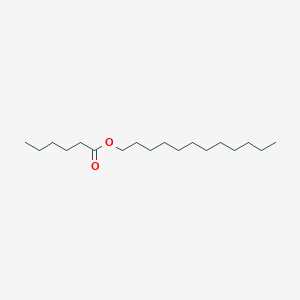
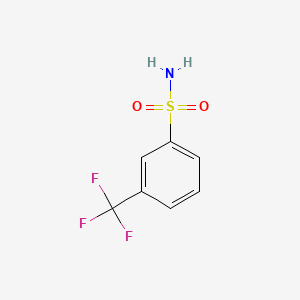
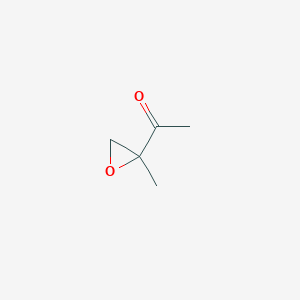
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1347294.png)

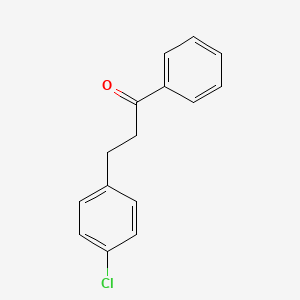
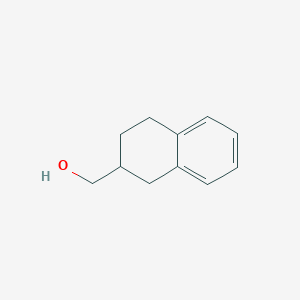
![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1347300.png)
